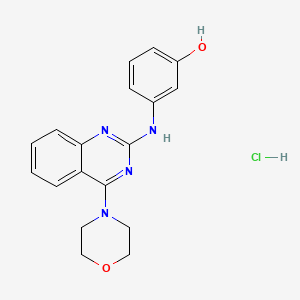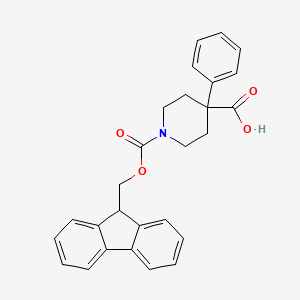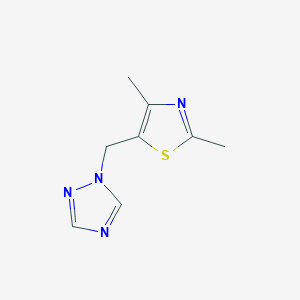
5-((1H-1,2,4-triazol-1-il)metil)-2,4-dimetiltiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole is a heterocyclic compound that contains both a thiazole and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Aplicaciones Científicas De Investigación
5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound’s antifungal properties are explored for use in agricultural fungicides to protect crops from fungal infections.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antifungal and anticancer activities, suggesting that they may target enzymes or proteins involved in these biological processes.
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through hydrogen bonding , which could potentially lead to changes in the target’s function or activity.
Biochemical Pathways
Given the reported antifungal and anticancer activities of similar compounds , it can be inferred that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole typically involves the reaction of 2,4-dimethylthiazole with a suitable triazole derivative. One common method involves the use of 1H-1,2,4-triazole-1-methanol as a starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a suitable temperature, typically around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with antifungal and antibacterial properties.
2,4-Dimethylthiazole: A thiazole derivative used in flavor and fragrance industries.
5-(1H-1,2,4-Triazol-1-yl)methyl-4H-1,2,4-triazole: A compound with similar antifungal properties.
Uniqueness
5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole is unique due to its combined triazole and thiazole rings, which provide a versatile scaffold for chemical modifications. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-6-8(13-7(2)11-6)3-12-5-9-4-10-12/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASJGHXGUJFJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2559983.png)
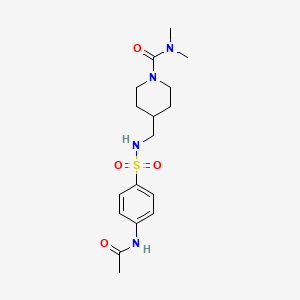
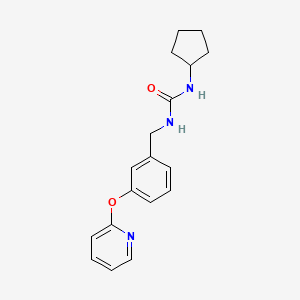
![6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2559988.png)
![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2559990.png)

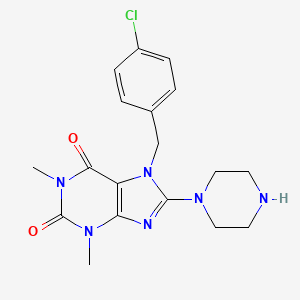
![2-[3-(Difluoromethyl)cyclobutyl]acetic acid](/img/structure/B2559995.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559997.png)

